
1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate, also known as AKB-48, is a synthetic compound that belongs to the piperazine family. It was first synthesized in 2012 and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In pharmacology, it has been used as a tool compound to study the function of various neurotransmitter receptors, including serotonin receptors. In neuroscience, it has been studied for its effects on neuronal activity and synaptic plasticity.
作用機序
The exact mechanism of action of 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a key role in regulating mood, cognition, and perception. 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C, as well as dopamine D2 receptors.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. In animal studies, it has been shown to have effects on locomotor activity, anxiety-like behavior, and pain perception.
実験室実験の利点と制限
One advantage of using 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate in lab experiments is its high potency and selectivity for serotonin receptors, which allows for precise modulation of receptor activity. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research on 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate. One area of interest is the development of more potent and selective compounds based on the 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate scaffold. Another area of interest is the investigation of its potential therapeutic applications in various diseases, including neurological and psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neuronal function and behavior.
合成法
1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylpiperazine with adamantyl bromide in the presence of a strong base, followed by the reaction of the resulting intermediate with oxalic acid. The final product is obtained as a white crystalline powder with a molecular weight of 427.5 g/mol.
特性
IUPAC Name |
1-(2-adamantyl)-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2.C2H2O4/c1-16-4-2-3-5-19(16)15-23-6-8-24(9-7-23)22-20-11-17-10-18(13-20)14-21(22)12-17;3-1(4)2(5)6/h2-5,17-18,20-22H,6-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWTWCRPKXBDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
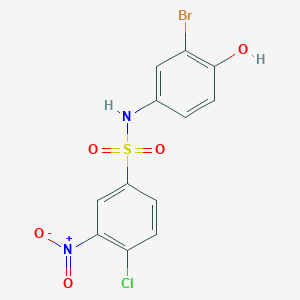
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)
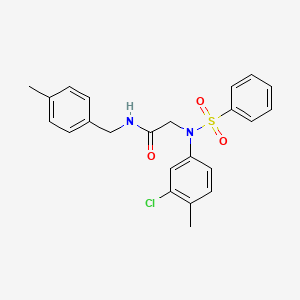
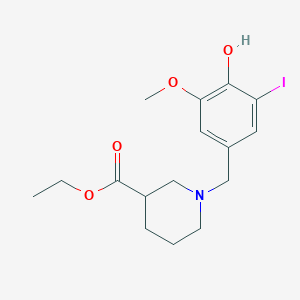
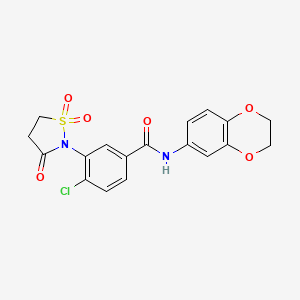
![8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline](/img/structure/B5035621.png)
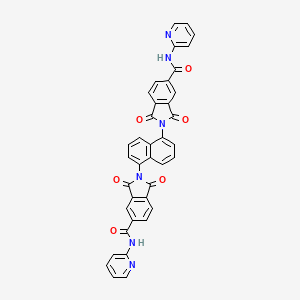
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)

![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035647.png)